Atorvastatin Di-acetonide tert-Butyl Ester
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H64FN3O8/c1-32(2)45-44(47(57)53-36-18-14-11-15-19-36)43(33-16-12-10-13-17-33)46(34-20-22-35(51)23-21-34)54(45)27-25-38-29-39(60-50(8,9)59-38)30-41(55)52-26-24-37-28-40(61-49(6,7)58-37)31-42(56)62-48(3,4)5/h10-23,32,37-40H,24-31H2,1-9H3,(H,52,55)(H,53,57)/t37-,38-,39-,40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALXDCUXGCUEBT-JUFVCXMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)NCCC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)NCC[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H64FN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview of Atorvastatin Intermediate Chemistry
Strategic Significance of Atorvastatin (B1662188) in Pharmaceutical Synthesis
Atorvastatin is a synthetically produced medication belonging to the statin class of drugs. newdrugapprovals.orgdrugbank.com It functions as a competitive inhibitor of the HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase enzyme. drugbank.comresearchgate.net This enzyme is responsible for the rate-limiting step in the biosynthesis of cholesterol within the liver. drugbank.comresearchgate.net First synthesized in 1985 by Bruce Roth at Parke-Davis Warner-Lambert Company, Atorvastatin was approved for medical use in the United States in 1996. wikipedia.org
Marketed as a calcium salt, it became one of the best-selling pharmaceutical products in history, underscoring its immense therapeutic and commercial importance. newdrugapprovals.orgnih.gov The drug's complex, fully synthetic structure, which features a pentasubstituted pyrrole (B145914) core and a chiral dihydroxyheptanoic acid side chain, has presented significant challenges and opportunities for process chemistry. nih.govresearchgate.net The demand for large-scale, efficient, and enantiomerically pure synthesis has driven considerable research and development, making the manufacturing process of Atorvastatin a benchmark in pharmaceutical synthesis. researchgate.netbiomolther.org The evolution of its synthetic routes reflects broader advancements in organic chemistry, particularly in creating complex molecular architectures with high precision and yield. researchgate.net
Pivotal Role of Atorvastatin Di-acetonide tert-Butyl Ester as a Key Synthetic Intermediate
In the commercial production of Atorvastatin, a convergent strategy employing the Paal-Knorr pyrrole synthesis is a widely adopted and efficient method. researchgate.netrsc.org This approach involves the condensation of two key fragments: a complex 1,4-diketone and a primary amine carrying the chiral side chain. nih.govrsc.org Within this critical synthetic framework, this compound (also referred to as Atorvastatin acetonide ester) emerges as a crucial intermediate. google.comgoogle.com
The full IUPAC name for this compound is tert-butyl 2-((4R,6R)-6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate. nih.gov Its significance lies in its dual-protective function. The acetonide group (an isopropylidene ketal) shields the sensitive (3R, 5R)-dihydroxy functionality on the heptanoate (B1214049) side chain, preventing unwanted side reactions. rsc.orggoogle.com Simultaneously, the tert-butyl ester protects the carboxylic acid group. rsc.org
Historical Development and Evolution of Synthetic Routes to Atorvastatin Precursors
The synthetic pathway to Atorvastatin has undergone significant evolution since its inception. The initial synthesis during its discovery phase produced a racemic mixture of enantiomers, which then required chiral chromatographic separation to isolate the desired (R,R)-enantiomer. wikipedia.org Recognizing the inefficiencies of this approach for large-scale production, research efforts shifted towards developing enantioselective syntheses. researchgate.net
A major breakthrough was the development of a convergent Paal-Knorr synthesis, which has become a cornerstone of industrial production. nih.govrsc.org This route involves the reaction of a 1,4-diketone derivative with a chiral amine side-chain precursor, often derived from inexpensive natural sources like iso-ascorbic acid in a chiral pool approach. newdrugapprovals.orgrsc.org This strategy established the required stereocenters early in the synthesis, avoiding late-stage resolutions. The formation of the key intermediate, this compound, is central to this industrial route. google.comgoogle.com Over the years, process chemists have focused on optimizing this rate-limiting Paal-Knorr condensation step, for instance, by discovering that adding a tertiary amine to the organic acid catalyst can dramatically shorten reaction times and improve yields. google.comgoogle.com
More recently, alternative and potentially more efficient synthetic strategies have been explored to further streamline the process. These include multicomponent reactions (MCRs), such as the Ugi reaction, which can construct key intermediates in fewer steps compared to the traditional linear or convergent sequences. nih.govacs.org Other novel approaches have utilized a one-pot Stetter/Paal–Knorr reaction sequence or a Hantzsch pyrrole synthesis. nih.gov These ongoing innovations reflect a continuous drive in pharmaceutical chemistry to develop more economical, sustainable, and efficient methods for producing vital medicines like Atorvastatin. researchgate.netbenthamscience.com
Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-((4R,6R)-6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate | nih.gov |
| CAS Number | 125971-95-1 | nih.govchemicalbook.com |
| Molecular Formula | C40H47FN2O5 | chemicalbook.comchemicalbook.com |
| Molecular Weight | 654.81 g/mol | chemicalbook.comchemicalbook.com |
Stereochemical Control and Chirality in Atorvastatin Di Acetonide Tert Butyl Ester Synthesis
Strategies for Absolute Stereocenter Control (R,R configuration)
Achieving the absolute (R,R) configuration at the two stereocenters of the Atorvastatin (B1662188) side chain is a pivotal aspect of its synthesis. Various strategies have been developed to install this specific stereochemistry with high fidelity. A predominant approach involves the stereoselective reduction of a β-hydroxy ketoester intermediate. rsc.org This reduction establishes the second stereocenter in the correct orientation relative to the first.
Biocatalysis has emerged as a powerful tool for this transformation. nih.gov Engineered carbonyl reductases (CRs) have been identified and optimized to reduce the ketone functionality with exceptional diastereoselectivity, yielding the required syn-diol configuration. acs.orgacs.org For instance, a robust carbonyl reductase from Lactobacillus brevis (LbCR) has been shown to convert the bulky substrate t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate into the desired t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate with greater than 99.5% diastereomeric excess (de). acs.org This enzymatic approach offers a green and efficient alternative to traditional chemical reductants. researchgate.net
Chemical methods, such as boron-mediated aldol (B89426) reactions, also provide excellent control over the absolute stereochemistry through a process of remote 1,5-anti asymmetric induction. researchgate.net Another significant strategy involves the use of 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA), which can construct the carbon backbone and set both stereogenic centers simultaneously from achiral starting materials in a single reaction vessel. nih.govnih.govcsic.es
Asymmetric Synthesis and Enantioselective Transformations
Asymmetric synthesis is fundamental to producing the enantiomerically pure side chain of Atorvastatin. These methods create the chiral centers from achiral or racemic precursors, often employing chiral catalysts or auxiliaries to direct the stereochemical outcome. jchemrev.com
Enzymatic processes are at the forefront of enantioselective transformations in this field. researchgate.netcsic.es Ketoreductases (KREDs) and alcohol dehydrogenases are widely used for the asymmetric reduction of ketones to produce the chiral hydroxyl groups with high enantiomeric excess (ee). researchgate.net For example, a carbonyl reductase from Kluyveromyces marxianus (KmCR) was successfully engineered to invert its natural stereoselectivity, achieving a complete anti-Prelog selectivity to produce the desired (3R,5R)-diol product with a diastereomeric excess of over 99%. acs.orgfigshare.comresearchgate.net Similarly, DERA-catalyzed tandem aldol reactions have been shown to set the two stereocenters with an enantiomeric excess greater than 99.9%. nih.gov
Chiral auxiliaries and ligands are instrumental in catalyst-based asymmetric synthesis, where a temporary chiral group guides the stereoselectivity of a reaction. In the synthesis of Atorvastatin intermediates, chiral ligands complexed with metal centers have proven effective.
A notable example is the use of the Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex as a catalyst for asymmetric hydrogenation. internationaljournalssrg.org This system is employed to establish one of the key stereocenters in the side chain precursor. Another approach utilizes a Titanium(IV) isopropoxide–Schiff base complex to catalyze an asymmetric aldol reaction, effectively creating the (5R)-stereochemistry of an early-stage intermediate. researchgate.net
Historically, methods like the Braun asymmetric acetate (B1210297) aldol reaction employed stoichiometric chiral auxiliaries, such as (S)-2,3,4-triphenylethane-1,2-diol, to introduce chirality. rsc.org While effective, these routes have often been superseded by more efficient catalytic methods to improve process mass intensity and avoid the use of pyrophoric reagents required for generating lithium enolates at cryogenic temperatures. rsc.org
Once one stereocenter is established, the second must be introduced with the correct relative stereochemistry to form the syn-1,3-diol. Diastereoselective reactions are designed to control this relative orientation.
The enzymatic reduction of β-hydroxy ketone precursors is a premier example of diastereoselective control. acs.org Carbonyl reductases have been specifically selected or engineered to favor the production of the syn-diol over the anti-diol. As highlighted in the table below, various studies have achieved excellent diastereoselectivity using this method. acs.orgacs.org
Boron-mediated aldol reactions are another powerful tool for achieving high diastereocontrol. researchgate.net These reactions proceed through a six-membered cyclic transition state (a Zimmerman-Traxler model), which directs the incoming nucleophile to a specific face of the electrophile, thereby controlling the relative stereochemistry of the newly formed C-C bond and hydroxyl group. researchgate.net The DERA-catalyzed aldol reaction also exhibits inherent diastereoselectivity, producing an initial diastereomeric excess of 96.6%, which can be further enhanced to over 99.8% through crystallization. nih.gov
| Enzyme | Substrate | Product Configuration | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| Carbonyl Reductase (LbCR) | t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate | (3R,5R) | >99.5% | acs.org |
| Engineered Carbonyl Reductase (KmCR_M-R3b) | t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate | (3R,5R) | >99% | acs.org |
| Deoxyribose-5-phosphate aldolase (DERA) | Chloroacetaldehyde and Acetaldehyde | (3R,5S)-Lactol | 96.6% (initial), 99.8% (after crystallization) | nih.gov |
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products as starting materials. This strategy leverages the existing stereocenters of the starting material, which are then incorporated into the final target molecule, circumventing the need for an asymmetric induction step.
Several precursors from the chiral pool have been successfully employed for the synthesis of the Atorvastatin side chain. researchgate.net
L-Malic acid : This C4 dicarboxylic acid has been used as a starting material. rsc.org Through a series of chemical transformations, including selective reduction and chain extension, it can be converted into the key side-chain alcohol intermediate. rsc.org
(R)-Epichlorohydrin : This versatile C3 building block is another common starting point. Its epoxide ring can be opened by various nucleophiles to initiate the construction of the side chain. rsc.org
D-Aspartic acid : This amino acid has been used as a chiral precursor, with its stereocenter serving as a foundation for building the side-chain moiety. researchgate.net
Carbohydrates : Sugars like D-glucose and even lactose have been reported as starting points for the chiral side chain, taking advantage of their multiple, well-defined stereocenters. researchgate.netresearchgate.net
| Chiral Precursor | Key Advantage | Reference |
|---|---|---|
| L-Malic acid | Readily available dicarboxylic acid with a pre-existing stereocenter. | rsc.org |
| (R)-Epichlorohydrin | Versatile C3 electrophile for building the carbon chain. | rsc.org |
| D-Aspartic acid | Provides a chiral backbone for subsequent functionalization. | researchgate.net |
| Carbohydrates (e.g., D-glucose) | Offer multiple stereocenters as a synthetic template. | researchgate.netresearchgate.net |
Process Development and Optimization for Industrial Scale Synthesis
Reaction Condition Optimization for Enhanced Yield and Efficiency
Optimizing reaction conditions is paramount for maximizing the yield and efficiency of the synthesis of Atorvastatin (B1662188) Di-acetonide tert-Butyl Ester. Key parameters such as solvent systems, temperature, pressure, and reaction time are meticulously controlled to achieve the desired outcomes.
The choice of solvent is critical in the Paal-Knorr pyrrole (B145914) synthesis, a key step in forming the core structure of the molecule. A ternary solvent mixture of toluene-heptane-tetrahydrofuran, often in a 1:4:1 ratio, is frequently employed, with pivalic acid used as a catalyst. googleapis.com Variations include using a 9:1 mixture of heptane (B126788) and toluene (B28343) or a toluene-heptane co-solvent system. googleapis.combiomolther.org For subsequent steps, such as deprotection and purification, a different set of solvents is utilized. Methanol (B129727) is commonly used to dissolve the acetonide ester for the deprotection of the diol group. google.comrsc.org
During work-up and purification, various solvent systems are employed for extraction and washing. These include ethyl acetate (B1210297) and water, methyl tert-butyl ether, and mixtures of isopropanol (B130326) and water for crystallization. googleapis.comgoogle.comnih.gov The rationale behind using co-solvents, such as the toluene-heptane-THF system, is to ensure the solubility of all reactants while facilitating the removal of water formed during the reaction, often through azeotropic distillation, which drives the reaction to completion. biomolther.org
Table 1: Solvent Systems in Atorvastatin Intermediate Synthesis
| Synthesis Step | Solvent/Solvent System | Purpose | Reference |
|---|---|---|---|
| Paal-Knorr Condensation | Toluene-Heptane-Tetrahydrofuran (1:4:1) | Primary reaction medium | googleapis.comchemicalbook.com |
| Paal-Knorr Condensation | Toluene-Heptane | Co-solvent system with azeotropic water removal | biomolther.org |
| Paal-Knorr Condensation | Tetrahydrofuran-Hexanes | Reaction medium | google.com |
| Deprotection | Methanol / Aqueous HCl | Dissolving acetonide ester | google.comrsc.org |
| Extraction/Washing | Ethyl Acetate / Water | Product extraction | nih.govnih.gov |
| Washing | Methyl tert-Butyl Ether | Impurity removal | google.com |
Temperature and pressure are critical parameters that significantly influence reaction rates and product purity. The Paal-Knorr condensation is often conducted at elevated temperatures, with one process heating the reaction mixture to 75°C for 96 hours in a sealed pressure vessel. google.com Another protocol involves heating at 75-85°C for 18 hours. google.com Subsequent deprotection and saponification steps are typically carried out at milder temperatures, around 30°C. google.com
Purification steps also involve specific temperature profiles. For instance, distillation to remove solvents like methanol can be performed at atmospheric pressure with batch temperatures reaching up to 99°C. google.comgoogle.com Cooling is also a controlled step, with reaction mixtures often cooled to 10-15°C to maximize the precipitation of the product before filtration. googleapis.com Some initial reaction steps, like a sodium borohydride (B1222165) reduction, are performed at 0°C to control reactivity. nih.gov High-pressure conditions (e.g., 2585.7 Torr) have also been reported for hydrogenation steps in the synthesis of precursors. chemicalbook.com
Table 2: Temperature and Pressure Parameters
| Process Step | Temperature | Pressure | Duration | Reference |
|---|---|---|---|---|
| Paal-Knorr Condensation | 75°C | Sealed Vessel | 96 hours | google.com |
| Lactone Formation | 75-85°C | Atmospheric | 18 hours | google.com |
| Deprotection/Saponification | 30°C | Atmospheric | Not Specified | google.com |
| Solvent Distillation | 70-99°C | Atmospheric | Not Specified | google.comgoogle.com |
| Crystallization/Filtration | 10-15°C | Atmospheric | Not Specified | googleapis.com |
Minimizing reaction time is a key objective in industrial process chemistry to increase throughput and reduce costs. The hydrolysis of the tert-butyl ester group, for example, has been significantly optimized. One study reported a reduction in reaction time for a similar hydrolysis step from approximately 30 hours to within 3 hours by modifying the reaction conditions. biomolther.org The progress of reactions is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion, ensuring that reactions are not run for longer than necessary. nih.gov For instance, one hydrolysis step was found to be complete after just 30 minutes at 40°C. nih.gov However, some steps, like the Paal-Knorr condensation, can still be lengthy, with reported times of up to 96 hours, indicating an area for potential kinetic optimization. google.com The use of microwave irradiation has been explored to reduce reaction times for related reactions. researchgate.net
Scale-Up Considerations and Challenges in Process Chemistry
Translating a laboratory synthesis to an industrial, kilogram-scale process presents numerous challenges. nih.gov For the synthesis of atorvastatin intermediates, a primary challenge is the formation of process impurities, which can lead to decreased yields and product rejection. google.com A highly convergent Paal-Knorr synthesis route is often favored for its scalability, allowing for the production of multi-kilogram quantities of advanced intermediates. nih.gov
Isolation and Purification Methodologies for Synthetic Intermediates
The purity of the Atorvastatin Di-acetonide tert-Butyl Ester and subsequent intermediates is critical. A variety of isolation and purification techniques are employed throughout the synthesis. A common primary isolation method is filtration of the precipitated product from the reaction mixture, followed by washing with solvents like water to remove inorganic impurities. googleapis.com
Further purification often involves extraction and crystallization. An ethyl acetate extraction procedure has been effectively used to isolate pure intermediates. nih.gov Specific impurities can be targeted for removal; for example, a process involving aqueous hydrochloric acid treatment followed by potassium salt formation in ethyl acetate was developed to efficiently remove crucial impurities like desfluoro, amide, and diastereoisomeric compounds. biomolther.org Another purification strategy involves hydrolysis, back extraction, pH adjustment, and extraction with a suitable solvent to obtain a high-purity intermediate. google.com Crystallization from a solvent mixture, such as isopropanol and water, or purification using column chromatography on silica (B1680970) gel are also employed to achieve the high purity required for pharmaceutical intermediates. googleapis.comnih.gov
Addressing Reaction Contradictions and Variability in Reported Yields
The molar ratio of the reactants in the Paal-Knorr synthesis is a key factor influencing yield, and different reported procedures may use different ratios, contributing to variability. googleapis.com Many published results are described as "preliminary" with potential for further optimization, suggesting that the reported yields may not represent the highest achievable efficiency. nih.gov For instance, different workups for the lactone intermediate have reported yields of 59.8% and 63%, a notable variation. google.comgoogle.com These discrepancies underscore the importance of rigorous process optimization and control to ensure reproducible, high-yield production on an industrial scale.
Green Chemistry Principles Applied to Atorvastatin Di Acetonide Tert Butyl Ester Synthesis
Atom Economy and Process Mass Intensity Metrics
Green chemistry metrics are essential tools for quantifying the environmental performance of chemical processes. Process Mass Intensity (PMI) and E-Factor are two of the most widely used metrics in the pharmaceutical industry to measure process efficiency and waste generation. acsgcipr.orgmdpi.com PMI is the ratio of the total mass of materials (raw materials, solvents, process aids, water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. acsgcipr.org The E-Factor, similarly, calculates the kilograms of waste generated per kilogram of product. rsc.org
Substitution of Hazardous Reagents and Solvents
A core tenet of green chemistry is the replacement of toxic and hazardous substances with safer alternatives. The synthesis of Atorvastatin (B1662188) intermediates has seen significant progress in this area. rsc.org Traditional chemical syntheses often involved multiple hazardous reagents, but process development and manufacturing have systematically eliminated or substituted many of these. rsc.org
For example, early routes used alkylboron-based stereoselective ketone reductions, which are hazardous. rsc.org These have been successfully replaced by more benign and highly stereoselective biocatalytic ketone reduction methods. rsc.org Other hazardous materials that have been substituted in various stages of Atorvastatin synthesis include peroxide-based deprotection agents, hazardous borane (B79455) for reductions, and the use of cyanide with Raney nickel catalyst. rsc.org Ozonolysis, a step required in some older synthetic routes for an amino ketal intermediate, is considered hazardous for large-scale production and has been avoided in newer processes. google.com
Solvent choice is another critical factor. The Paal-Knorr pyrrole (B145914) synthesis, a key step in forming the core of the Atorvastatin molecule, has been optimized using various solvent systems, including a ternary mixture of toluene (B28343), heptane (B126788), and tetrahydrofuran (B95107). rsc.orggoogleapis.com In biocatalytic routes, efforts are made to use greener solvents and minimize their volumes. For example, in one enzymatic process, the solvent butyl acetate (B1210297) is recycled with an efficiency of 85%. psu.edu The selection of solvents like acetonitrile (B52724) has also been shown to increase yield and purity in certain synthetic steps compared to methanol (B129727) or THF. google.com
Table 1: Substitution of Hazardous Reagents in Atorvastatin Intermediate Synthesis
| Hazardous Reagent/Process | Greener Alternative/Improvement | Source(s) |
|---|---|---|
| Alkylboron-based stereoselective reduction | Stereoselective biocatalytic ketone reduction | rsc.org |
| Peroxide-based deprotection | Acid deprotection (e.g., HCl in methanol) | rsc.org |
| Ozonolysis | Alternative synthetic routes avoiding this step | google.com |
| Hydrogen bromide for bromohydrin generation | Enzymatic processes under neutral conditions | epa.gov |
| Heated alkaline conditions for cyanation | Halohydrin dehalogenase (HHDH) catalyzed cyanation at neutral pH | rsc.orgpsu.eduepa.gov |
| Borane dimethylsulfide | Zinc borohydride (B1222165); biocatalytic reduction | rsc.orggoogle.com |
Waste Minimization and By-product Management
Waste minimization in the synthesis of Atorvastatin Di-acetonide tert-Butyl Ester and related intermediates is directly linked to the selectivity and efficiency of the reactions employed. Traditional chemical methods, particularly those using heated alkaline conditions for cyanation, were prone to forming extensive byproducts. epa.gov This not only reduced the yield of the desired product but also necessitated difficult and energy-intensive purification steps like high-vacuum fractional distillation. epa.gov
The adoption of green-by-design biocatalytic processes has been a game-changer for waste reduction. psu.edu The high selectivity of enzymes minimizes the formation of impurities and by-products. psu.eduresearchgate.net For example, in the enzymatic synthesis of a key hydroxynitrile intermediate, the product is obtained with over 98% chemical purity and an enantiomeric excess greater than 99.9%. psu.edu This high purity obviates the need for aggressive purification, thereby preventing further yield loss and waste generation. psu.eduresearchgate.net
The low E-Factor of 5.8 achieved in this biocatalytic process is a clear indicator of successful waste minimization. rsc.orgpsu.eduresearchgate.net Furthermore, the use of highly active evolved biocatalysts at very low loadings allows for the use of techniques like countercurrent extraction to minimize solvent volumes, further contributing to waste reduction. psu.edu
Energy Efficiency in Synthetic Protocols (e.g., Microwave-Assisted Synthesis)
Biocatalytic pathways for Atorvastatin intermediates offer significant energy savings as they are typically run under mild conditions, such as ambient temperature and neutral pH. researchgate.netresearchgate.net This contrasts sharply with many traditional chemical reactions that require heating, refluxing, or cooling, all of which are energy-intensive. google.comconsensus.app For instance, the Paal-Knorr condensation step in some syntheses is conducted by heating to boiling for extended periods (e.g., 24 hours). googleapis.com Optimizing reaction conditions, such as finding the ideal temperature (e.g., 80°C in one study) can improve yield and reduce unnecessary energy expenditure. consensus.app
While specific studies on microwave-assisted synthesis for this compound are not prominent, microwave chemistry is a recognized green technology that can significantly reduce reaction times and energy consumption. Its potential application could further enhance the energy efficiency of the synthesis. The automation of synthesis, for example in preparing radiolabeled Atorvastatin, also contributes to optimizing process parameters and potentially reducing energy use through precise control. nih.gov Ultimately, the shift from high-temperature chemical processes to ambient-temperature enzymatic reactions represents the most significant stride in energy efficiency for the synthesis of Atorvastatin intermediates. rsc.orgrsc.org
Development of Biocatalytic Pathways for Reduced Environmental Impact
The development of biocatalytic routes represents one of the most significant advancements in the green synthesis of Atorvastatin intermediates. researchgate.net Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under environmentally benign conditions, making them ideal catalysts for complex pharmaceutical synthesis. researchgate.netresearchgate.net
Several enzymatic strategies have been successfully developed for producing the chiral side-chain of Atorvastatin, a key component of the final molecule. A prominent example is a two-step, three-enzyme process for a key hydroxynitrile intermediate. rsc.orgpsu.edu
Step 1: Involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED). A glucose dehydrogenase (GDH) is used for cofactor regeneration, which is a green and efficient method. This step produces (S)-ethyl-4-chloro-3-hydroxybutyrate with a high yield (96%) and excellent enantiomeric excess (>99.5%). rsc.orgpsu.edu
Step 2: A halohydrin dehalogenase (HHDH) is used to replace the chloro group with a cyano group at neutral pH and ambient temperature, avoiding the harsh alkaline conditions of previous methods. rsc.orgpsu.edu Through directed evolution, the productivity of the HHDH enzyme was improved 2500-fold, making the process economically viable and environmentally attractive. rsc.orgresearchgate.net
Another powerful biocatalytic approach employs 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA). DERA can catalyze a tandem aldol (B89426) reaction to create the 6-carbon side-chain intermediate with two chiral centers from simple 2-carbon starting materials. researchgate.netnih.gov This process has been optimized to achieve a nearly 400-fold improvement in volumetric productivity, demonstrating its potential for scalable, efficient, and green production of statin intermediates. nih.gov
Table 2: Key Biocatalysts in the Synthesis of Atorvastatin Intermediates
| Enzyme | Abbreviation | Role in Synthesis | Green Advantage | Source(s) |
|---|---|---|---|---|
| Ketoreductase | KRED | Stereoselective reduction of a keto group to a chiral alcohol. | High enantioselectivity (>99.5% e.e.), replaces hazardous chemical reductants. | rsc.orgpsu.eduresearchgate.netconsensus.app |
| Glucose Dehydrogenase | GDH | In situ regeneration of the NADPH cofactor for the KRED reaction. | Avoids stoichiometric use of expensive cofactors, uses glucose as a benign reducing agent. | rsc.orgpsu.educonsensus.app |
| Halohydrin Dehalogenase | HHDH | Catalyzes the replacement of a chloro substituent with a cyano group. | Operates at neutral pH and ambient temperature, avoiding harsh alkaline conditions and byproduct formation. | rsc.orgpsu.eduresearchgate.net |
| 2-Deoxyribose-5-Phosphate Aldolase | DERA | Catalyzes a one-pot tandem aldol reaction to form a key 6-carbon intermediate with two stereocenters. | High atom economy, sets two chiral centers in one step, high productivity. | researchgate.netnih.gov |
Analytical Methodologies for Process Control and Intermediate Characterization
Chromatographic Techniques for Purity and Isomeric Assessment
Chromatography is the cornerstone of process monitoring in pharmaceutical manufacturing, providing high-resolution separation of the main compound from process-related impurities and stereoisomers. veeprho.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the in-process control of the synthesis of Atorvastatin (B1662188) Di-acetonide tert-Butyl Ester. It is used to monitor the progress of the reaction, determine the purity of the isolated intermediate, and quantify any by-products. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
These methods allow for the effective separation of the nonpolar Atorvastatin Di-acetonide tert-Butyl Ester from more polar starting materials and potential degradation products. The European Pharmacopoeia (EP) monograph for Atorvastatin API outlines an HPLC method that, while intended for the final product, establishes a foundation for the types of conditions used throughout the process, often involving octylsilyl (C8) or octadecylsilyl (C18) stationary phases. mdpi.com For in-process checks of intermediates like the di-acetonide tert-butyl ester, simplified isocratic methods are often developed for rapid analysis. For instance, a method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, with UV detection typically set around 245-246 nm, corresponding to the chromophore of the pyrrole (B145914) ring system. nih.govemrespublisher.com
Table 1: Representative HPLC Conditions for In-Process Control
| Parameter | Condition | Purpose |
| Stationary Phase | Reversed-Phase C18 or C8, 5 µm | Provides hydrophobic interaction for separation of nonpolar intermediates. |
| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer (e.g., pH 5.0) | Balances elution strength to achieve good resolution between the main peak and impurities. |
| Elution Mode | Isocratic or Gradient | Isocratic for fast checks; gradient for complex impurity profiles. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical columns ensuring efficient separation. |
| Column Temperature | 30 - 40 °C | Controls retention time consistency and improves peak shape. nih.gov |
| Detection | UV at ~245 nm | Corresponds to the maximum absorbance of the pyrrole core structure. mdpi.com |
The biological activity of Atorvastatin is highly dependent on the specific stereochemistry of the 3,5-dihydroxyheptanoic acid side chain, which must be the (3R, 5R) configuration. nih.gov The synthesis of this compound establishes these crucial stereocenters. Therefore, confirming the stereochemical purity of this intermediate is critical. While early syntheses produced a racemic mixture requiring separation, modern asymmetric syntheses aim to produce the correct isomer selectively. veeprho.comwikipedia.org
Chiral HPLC is employed to separate the desired (4R, 6R)-dioxane intermediate from other potential diastereomers, such as the (4S, 6S), (4R, 6S), and (4S, 6R) forms. researchgate.netnih.gov This separation is typically achieved using specialized chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support.
A common approach involves using a normal-phase mobile system, such as a mixture of n-hexane and an alcohol like 2-propanol, which provides the selectivity needed to resolve the stereoisomers. ppj.org.ly The ability to detect even small percentages of unwanted diastereomers is essential, as their presence can impact the purity and efficacy of the final API. researchgate.net
Table 2: Typical Chiral HPLC Method Parameters
| Parameter | Condition | Purpose |
| Stationary Phase | Chiralcel® OD-RH or similar polysaccharide-based CSP | Provides the stereospecific interactions necessary to separate enantiomers and diastereomers. ppj.org.ly |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 95:5 v/v) | Normal-phase system that enhances chiral recognition on polysaccharide CSPs. ppj.org.ly |
| Flow Rate | 1.0 mL/min | Optimizes resolution and analysis time. ppj.org.ly |
| Detection | UV at ~260 nm | Wavelength for sensitive detection of the aromatic system in the molecule. ppj.org.ly |
Spectroscopic Methods for Structural Elucidation of Intermediates
While chromatography is excellent for assessing purity and isomeric distribution, spectroscopic techniques are required for the definitive structural confirmation of intermediates like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm that the desired chemical transformations have occurred and that the structure of the intermediate is correct.
For this compound, ¹H NMR provides a detailed map of all protons in the molecule. Key signals include those for the isopropyl group on the pyrrole ring, the aromatic protons of the phenyl and fluorophenyl groups, the protons on the 1,3-dioxane (B1201747) ring, and the characteristic singlet for the nine equivalent protons of the tert-butyl ester group. researchgate.netrsc.org Similarly, ¹³C NMR provides information on the carbon skeleton, confirming the presence of carbonyls, aromatic carbons, and the specific carbons of the protected side chain. rsc.orgblogspot.com
Table 3: Selected ¹H and ¹³C NMR Chemical Shift Assignments for Atorvastatin Intermediates
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| tert-Butyl (Ester) | ~1.44 (s, 9H) | ~80.1 (quaternary C), ~28.1 (CH₃) |
| Acetonide (gem-dimethyl) | ~1.19, ~1.33 (two s, 3H each) | ~98.4 (quaternary C), ~20.0, ~30.3 (CH₃) |
| Dioxane Ring Protons | 3.6 - 4.2 (m) | 65.0 - 67.0 |
| Isopropyl (Pyrrole) | ~1.37 (d, 6H), ~3.2 (sept, 1H) | ~22.1, ~22.4 (CH₃), ~25.6 (CH) |
| Aromatic Protons | 6.9 - 7.6 (m) | 115.0 - 140.0 |
Note: Data are representative and compiled from analyses of closely related Atorvastatin intermediates. researchgate.netrsc.orgrasayanjournal.co.in
Mass Spectrometry (MS) is used to determine the molecular weight of the intermediate, providing crucial evidence of its identity. When coupled with a chromatographic inlet (LC-MS), it becomes a powerful tool for identifying components of a reaction mixture. rasayanjournal.co.in For this compound (Molecular Formula: C₄₀H₄₇FN₂O₅), the expected monoisotopic mass is approximately 654.35 Da. nih.gov Electrospray ionization (ESI) is a common technique used for this analysis, which typically yields the protonated molecule [M+H]⁺ at m/z 655.35. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental composition of the intermediate. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, offering an extremely high degree of confidence in the structural assignment and confirming the absence of unexpected atoms. nih.govrsc.org
Impurity Profiling and Characterization within the Synthetic Stream
A critical aspect of process control is the identification and characterization of impurities that may arise during the synthesis. rasayanjournal.co.in The synthesis of this compound can generate several process-related impurities, the presence of which must be controlled to ensure the quality of the API. veeprho.com
Common impurities include:
Stereoisomers: As discussed in section 6.1.2, unwanted diastereomers are significant impurities that must be monitored and controlled. researchgate.net
Unreacted Starting Materials: Incomplete reaction can leave residual amounts of key starting materials, such as tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate or the diketone precursor. rasayanjournal.co.in
Side-Reaction Products: The Paal-Knorr condensation step used to form the pyrrole ring can sometimes lead to side products. rasayanjournal.co.in For example, self-condensation of the amine intermediate can lead to dimer impurities. rasayanjournal.co.in
Degradation Products: The molecule can be sensitive to acidic conditions, which are sometimes used for deprotection in subsequent steps. nih.gov Although the ester is relatively stable, prolonged exposure or harsh conditions could lead to hydrolysis or other degradants.
The analytical techniques described above—primarily HPLC and LC-MS—are the workhorses for impurity profiling. mdpi.comnih.govnih.gov HPLC methods are developed to resolve the main intermediate peak from all known and potential unknown impurity peaks. mdpi.com When an unknown impurity is detected above a certain threshold (e.g., 0.10%), its structure must be elucidated using techniques like LC-MS/MS for fragmentation analysis and preparative HPLC for isolation, followed by definitive NMR characterization. rasayanjournal.co.in
Table 4: Common Process-Related Impurities in the Atorvastatin Synthetic Stream
| Impurity Type | Description | Method of Detection |
| Diastereomers | e.g., (3S,5R)-Atorvastatin and other isomers. researchgate.net | Chiral HPLC |
| Desfluoro Impurity | An analog lacking the fluorine atom on the phenyl ring. researchgate.net | RP-HPLC, LC-MS (detected by mass difference) |
| Amine Dimer | Formed by self-condensation of the amine side-chain intermediate. rasayanjournal.co.in | RP-HPLC, LC-MS |
| Atorvastatin Lactone | Formed under acidic conditions, involves cyclization of the side chain after deprotection. nih.govresearchgate.net | RP-HPLC, LC-MS |
| Incomplete Condensation | Residual diketone or amine starting materials. rasayanjournal.co.in | RP-HPLC |
Analytical Method Development and Validation for Manufacturing Quality Control
The development and validation of analytical methods are fundamental to ensuring the quality of this compound during the manufacturing process. These methods are essential for monitoring the progress of the chemical reaction, identifying and quantifying the intermediate, and detecting any process-related impurities. The primary analytical technique employed for this purpose is High-Performance Liquid Chromatography (HPLC), often complemented by Thin-Layer Chromatography (TLC) for rapid in-process checks.
The development of a robust HPLC method for the analysis of this compound involves the systematic optimization of various chromatographic parameters. The goal is to achieve a method that is selective, sensitive, accurate, precise, and robust enough for routine use in a quality control laboratory.
Method Development Considerations:
Column Chemistry: Reversed-phase columns, such as C18 or C8, are commonly used for the analysis of Atorvastatin and its intermediates due to the non-polar nature of the pyrrole core. pharmaceutical-networking.combiomolther.org
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. The choice of organic solvent (e.g., acetonitrile, methanol) and the pH of the buffer are critical for achieving optimal separation of the main compound from its impurities. biomolther.orgijpsjournal.com For instance, a mobile phase consisting of acetonitrile and an ammonium acetate buffer at a specific pH has been found to provide good resolution for Atorvastatin and its related substances. pharmaceutical-networking.com
Detection: UV detection is the most common method for the analysis of Atorvastatin and its intermediates, with the detection wavelength typically set around 244-248 nm, which corresponds to the chromophore of the molecule. pharmaceutical-networking.comijpsjournal.com
Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to resolve the main peak from a complex mixture of starting materials, by-products, and degradation products within a reasonable analysis time. pharmaceutical-networking.com
Validation of the Analytical Method:
Once an HPLC method is developed, it must be validated in accordance with the International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. The validation process includes the assessment of several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following data tables provide an example of typical validation parameters for an HPLC method for an Atorvastatin intermediate, based on data reported for Atorvastatin and its impurities.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from peaks of known impurities and starting materials. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in mobile phase composition, pH, flow rate, and column temperature. |
Table 2: Example Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150,000 |
| 10 | 305,000 |
| 20 | 610,000 |
| 40 | 1,220,000 |
| 80 | 2,450,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Example Precision Data (n=6)
| Parameter | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |
| Repeatability | 20 | 612,500 | 8,500 | 1.39% |
| Intermediate Precision | 20 | 609,800 | 9,800 | 1.61% |
The control of impurities is a critical aspect of the manufacturing process. During the synthesis of this compound, several impurities can be formed, including isomers and by-products from side reactions. researchgate.net For example, the use of different solvents or reaction conditions can lead to the formation of various ester impurities. researchgate.net Analytical methods must be capable of detecting and quantifying these impurities to ensure that they are below the specified limits.
In addition to HPLC, Thin-Layer Chromatography (TLC) is often used as a rapid and simple in-process control tool to monitor the progress of the Paal-Knorr reaction, which is a key step in the synthesis of the pyrrole core of Atorvastatin. researchgate.net By comparing the TLC profile of the reaction mixture with that of the starting materials and the desired product, chemists can quickly assess the completion of the reaction.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Atorvastatin Di-acetonide tert-Butyl Ester to maximize yield and purity?
- Methodology : Optimize temperature (e.g., 0–5°C for acetonide protection), solvent selection (e.g., dichloromethane for tert-butyl esterification), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of tert-butyl chloroformate). Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .
- Critical Parameters : Control moisture levels to prevent hydrolysis of the tert-butyl ester group. Use anhydrous conditions with molecular sieves or nitrogen purging .
Q. How can researchers develop a robust HPLC method for quantifying this compound in reaction mixtures?
- Methodology : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Set UV detection at 244 nm (λmax for the indole moiety). Validate linearity (5–200 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) .
- Data Interpretation : Compare retention times and spiking studies with reference standards to confirm peak identity .
Advanced Research Questions
Q. How does the stereochemical integrity of this compound impact its downstream conversion to active pharmaceutical ingredients (APIs)?
- Methodology : Analyze stereochemical stability using chiral HPLC (e.g., Chiralpak AD-H column) or <sup>1</sup>H/<sup>19</sup>F NMR to detect epimerization at the 3R,5S positions. Conduct kinetic studies under varying pH (4–9) and temperature (25–60°C) .
- Contradiction Resolution : Discrepancies in literature reports on epimerization rates may arise from differences in solvent polarity or catalytic impurities (e.g., trace acids/bases) .
Q. What strategies are effective for identifying and quantifying degradation products of this compound under accelerated stability conditions?
- Methodology : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze samples via LC-MS/MS. Key degradation pathways include hydrolysis of the tert-butyl ester (major impurity: Atorvastatin Acetonide) and oxidative cleavage of the dihydroxyheptenoic acid chain .
- Advanced Analysis : Use high-resolution mass spectrometry (HRMS) to characterize unknown impurities and propose degradation mechanisms .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?
- Methodology : Systematically vary parameters such as catalyst type (e.g., DMAP vs. pyridine), reaction time (12–48 hours), and workup procedures (e.g., aqueous vs. organic washes). Use design-of-experiments (DoE) to identify critical factors .
- Case Study : A 2004 study achieved 85% yield using DMAP in THF, while a 2012 report noted 72% yield with pyridine in DCM, likely due to differences in acylation efficiency .
Q. What mechanistic insights can be gained from isotopic labeling studies of this compound?
- Methodology : Synthesize deuterated analogs (e.g., <sup>2</sup>H-labeled tert-butyl group) to track metabolic or hydrolytic pathways. Use <sup>13</sup>C NMR to study electronic effects on reaction intermediates .
- Application : Isotopic tracing revealed that hydrolysis of the tert-butyl ester occurs preferentially over acetonide cleavage in acidic conditions .
Experimental Design & Data Analysis
Q. How can researchers design experiments to assess the thermal stability of this compound during storage?
- Protocol : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Pair with kinetic modeling (e.g., Arrhenius equation) to predict shelf life under ambient conditions .
- Outcome : Identify degradation "hotspots" (e.g., ester groups) and recommend storage at ≤-20°C in inert atmospheres .
Q. What scaling challenges arise during the pilot-scale synthesis of this compound, and how can they be mitigated?
- Challenges : Poor mixing efficiency in large reactors leads to incomplete acetonide protection.
- Solutions : Use continuous-flow reactors for precise temperature control and reduce batch size heterogeneity. Optimize crystallization conditions (e.g., anti-solvent addition rate) to improve purity .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
